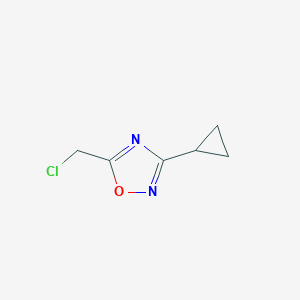
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole, also known as CMCPOX, is an organic compound with a unique chemical structure. It is a versatile compound with multiple uses in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthetic Approaches and Pharmacological Potential
Oxadiazole derivatives, including the 1,3,4 and 1,2,4 subtypes, are notable for their broad pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds have been shown to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, attributed to their ability to form hydrogen bond interactions with biomacromolecules (Wang et al., 2022). The synthesis of oxadiazole derivatives has been explored through various methods, aiming at enhancing these biological activities for therapeutic applications (Nayak & Poojary, 2019).
Therapeutic Applications
Oxadiazole compounds, due to their structural versatility, have been extensively studied for their therapeutic potential. The 1,3,4-oxadiazole ring, in particular, has been found to effectively bind with different enzymes and receptors, eliciting a wide range of bioactivities. This has led to the development of oxadiazole-based derivatives for treating various ailments, contributing significantly to the field of medicinal chemistry (Verma et al., 2019).
Applications in Sensing and Material Science
Besides pharmacological uses, 1,3,4-oxadiazole derivatives have been identified as promising candidates for applications in sensing and material science. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them suitable for use as metal-ions sensors. This highlights the diverse applications of oxadiazole derivatives beyond medicinal chemistry, extending to analytical chemistry and materials science (Sharma et al., 2022).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZTXKBYCOPMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579694 |
Source


|
| Record name | 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
CAS RN |
119223-01-7 |
Source


|
| Record name | 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B180126.png)









